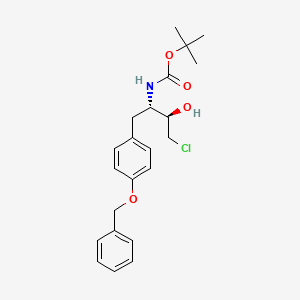

tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate

説明

tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chiral organic compound characterized by its stereochemical complexity and functional diversity. The molecule features a tert-butyl carbamate group, a 4-(benzyloxy)phenyl substituent, and a chlorinated hydroxybutan-2-yl backbone. Its stereochemistry at positions 2S and 3R is critical for its biochemical interactions, particularly in pharmaceutical research where enantiomeric purity often dictates activity .

It is typically synthesized via stereoselective methods, such as catalytic asymmetric hydroxylation or enzymatic resolution, to ensure the desired configuration .

特性

分子式 |

C22H28ClNO4 |

|---|---|

分子量 |

405.9 g/mol |

IUPAC名 |

tert-butyl N-[(2S,3R)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |

InChI |

InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20-/m0/s1 |

InChIキー |

ANUFXNUKGPALOJ-PMACEKPBSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CCl)O |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of derivatives with different functional groups.

科学的研究の応用

Tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate is a complex organic compound belonging to the carbamate class. It features a tert-butyl group, a common protecting group in organic synthesis, attached to a chiral center. The compound's structure includes a substituted phenyl ring and chloro and hydroxy functional groups, which indicates potential reactivity and biological activity. Its molecular formula is C22H28ClNO4, with a molecular weight of approximately 359.84 g/mol .

Scientific Research Applications

Tert-butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate shares similarities with several other compounds.

Comparison Table :

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Moderate antimicrobial activity | Commonly used protecting group |

| Benzyloxyphenol | Hydroxy phenol derivative | Antioxidant properties | Lacks carbamate functionality |

| Chloroacetaminophen | Acetaminophen derivative with chlorine | Analgesic and antipyretic effects | Different functional groups affecting activity |

These compounds differ primarily in their functional groups and biological activities but share a commonality in their application within medicinal chemistry and organic synthesis. The presence of both hydroxy and chloro groups in tert-butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate enhances its reactivity compared to simpler analogs.

The synthesis of tert-butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate can be approached through several methods. This compound has potential applications in several fields.

Other similar compounds include:

- tert-Butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate

- (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

- (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

- tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

- (S)-tert-Butyl (1-hydroxy-3-(4-methoxyphenyl)propan-2-yl)carbamate

作用機序

The mechanism of action of tert-Butyl((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxyphenyl moiety can interact with aromatic residues in proteins, while the chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

生物活性

Structure-Activity Relationship

The compound belongs to the carbamate class and features several functional groups that may contribute to its biological activity:

- Tert-butyl group: A common protecting group in organic synthesis

- Benzyloxy group: May enhance lipophilicity and membrane permeability

- Chloro and hydroxy functional groups: Potential reactive sites

These structural features suggest that the compound could have applications in medicinal chemistry and organic synthesis.

Predicted Properties

Based on the data available for similar compounds, we can estimate some properties of tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate:

These predictions suggest that the compound may have favorable drug-like properties, including the ability to cross the blood-brain barrier and low likelihood of interfering with major drug-metabolizing enzymes.

Potential Applications

While specific biological activities are not reported in the search results, the compound's structure suggests potential applications in:

- Pharmaceutical research: As a precursor or intermediate in drug synthesis

- Enzyme inhibition studies: The carbamate group is often associated with enzyme inhibition

- Neuroprotective research: If BBB permeant, it may be explored for CNS-related applications

It's important to note that these are speculative applications based on structural features, and actual biological activity would need to be determined through experimental studies.

Research Gaps and Future Directions

The lack of specific biological activity data for tert-Butyl ((2S,3R)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate highlights several research opportunities:

- In vitro assays to determine its effects on various cellular processes

- Structure-activity relationship studies to understand the role of each functional group

- Comparative analyses with similar compounds to predict potential therapeutic applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。